molecular formula C8H14O2 B1426087 3-(Oxan-4-yl)propanal CAS No. 952685-59-5

3-(Oxan-4-yl)propanal

Cat. No.: B1426087
CAS No.: 952685-59-5
M. Wt: 142.2 g/mol
InChI Key: MPQGHLGJSCIVNS-UHFFFAOYSA-N
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Description

3-(Oxan-4-yl)propanal is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Oxan-4-yl)propanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Oxan-4-yl)propanal including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(oxan-4-yl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-5-1-2-8-3-6-10-7-4-8/h5,8H,1-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQGHLGJSCIVNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952685-59-5
Record name 3-(oxan-4-yl)propanal
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Foundational & Exploratory

3-(Oxan-4-yl)propanal structure and nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation, Synthetic Pathways, and Pharmacophore Applications

Executive Summary

3-(Oxan-4-yl)propanal (CAS: 952685-59-5) represents a critical aliphatic aldehyde building block in medicinal chemistry. Characterized by a tetrahydropyran (oxane) ring tethered to a reactive aldehyde via a saturated ethyl spacer, this molecule serves as a versatile "linker" scaffold. Its structural significance lies in the oxane ring's ability to mimic saturated nitrogen heterocycles (like piperidines) while altering lipophilicity (LogP) and metabolic stability profiles. This guide provides a rigorous analysis of its nomenclature, synthesis, and application in reductive amination workflows.

Structure and Nomenclature
1.1 IUPAC Systematic Definition

The nomenclature of this compound often causes confusion due to the interchangeability of "oxane" and "tetrahydropyran" in literature.

  • Preferred IUPAC Name (PIN): 3-(Oxan-4-yl)propanal

  • Systematic Name: 3-(Tetrahydro-2H-pyran-4-yl)propanal[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [2]
  • Molecular Weight: 142.20 g/mol

Nomenclature Breakdown:

  • Principal Functional Group: The aldehyde (-CHO) takes precedence, defining the parent chain as "propanal" (3 carbons).[3]

  • Numbering: The carbonyl carbon of the aldehyde is C1. The alkyl chain is numbered C1–C2–C3.

  • Substituent: The cyclic ether is attached at C3 of the propanal chain.

  • Ring Naming:

    • Oxane: The Hantzsch-Widman system name for a saturated 6-membered ring with one oxygen.

    • Tetrahydropyran (THP):[4][5][6] The retained trivial name derived from the unsaturated pyran.

    • Position 4: The attachment point on the ring is para to the oxygen atom (position 1).

1.2 Conformational Analysis

The oxane ring predominantly adopts a chair conformation . The 3-propanal side chain at position 4 prefers the equatorial orientation to minimize 1,3-diaxial interactions, specifically avoiding steric clash with the axial protons at C2 and C6.

Graphviz Diagram: Structural Connectivity & Numbering

Structure cluster_properties Physicochemical Profile Aldehyde Aldehyde (C1) Reactive Electrophile Linker Ethyl Spacer (C2-C3) Aldehyde->Linker C1-C2 Bond Ring Oxane Ring (Tetrahydropyran) Linker->Ring C3 attached to Ring C4 (Equatorial) LogP cLogP: ~0.85 (Lipophilic/Hydrophilic Balance) HBA H-Bond Acceptors: 2 (Ether O + Carbonyl O)

Figure 1: Structural connectivity emphasizing the electrophilic head and the lipophilic ether tail.

Synthetic Pathways[7]

Direct commercial sourcing of 3-(oxan-4-yl)propanal can be inconsistent. Therefore, in-house synthesis via homologation of commercially available precursors is a standard protocol. The most robust route proceeds from Tetrahydropyran-4-carbaldehyde (4-formyl-THP) via a Horner-Wadsworth-Emmons (HWE) or Wittig reaction, followed by reduction.

2.1 Protocol: C2-Homologation Route

This method extends the 4-formyl-THP (C6) to the target C8 aldehyde.

Step-by-Step Methodology:

  • Olefination (Chain Extension):

    • Reagents: Triethyl phosphonoacetate (1.1 eq), NaH (1.2 eq), THF, 0°C to RT.

    • Substrate: Tetrahydropyran-4-carbaldehyde.[1][5][6][7]

    • Mechanism:[8][9] Deprotonation of the phosphonate yields a carbanion that attacks the aldehyde, forming an

      
      -unsaturated ester (Ethyl 3-(oxan-4-yl)acrylate).
      
    • QC Check: Monitor disappearance of aldehyde peak (~9.8 ppm) via

      
      H-NMR.
      
  • Hydrogenation (Saturation):

    • Reagents: H

      
       (1 atm), 10% Pd/C, Ethanol.
      
    • Process: Reduces the alkene to a single bond. The ester group remains intact.

    • Product: Ethyl 3-(oxan-4-yl)propanoate.

  • Reduction to Alcohol:

    • Reagents: LiAlH

      
       (THF) or LiBH
      
      
      
      .
    • Process: Converts the ester to 3-(oxan-4-yl)propan-1-ol.

    • Critical Control: Ensure anhydrous conditions to prevent over-reduction or workup emulsions.

  • Oxidation to Aldehyde (Target Generation):

    • Reagents: Dess-Martin Periodinane (DMP) or Swern Oxidation (DMSO/Oxalyl Chloride).

    • Rationale: Avoids over-oxidation to the carboxylic acid (which occurs with Jones reagent).

    • Purification: Flash chromatography (Hexane/EtOAc). Aldehydes are prone to oxidation; store under Argon at -20°C.

Graphviz Diagram: Synthesis Workflow

Synthesis Start Start: Tetrahydropyran-4-carbaldehyde Step1 Step 1: HWE Reaction (Triethyl phosphonoacetate, NaH) Start->Step1 Inter1 Intermediate: Ethyl 3-(oxan-4-yl)acrylate Step1->Inter1 Step2 Step 2: Hydrogenation (H2, Pd/C) Inter1->Step2 Inter2 Intermediate: Ethyl 3-(oxan-4-yl)propanoate Step2->Inter2 Step3 Step 3: Reduction (LiAlH4) Inter2->Step3 Inter3 Intermediate: 3-(Oxan-4-yl)propan-1-ol Step3->Inter3 Step4 Step 4: Mild Oxidation (Dess-Martin Periodinane) Inter3->Step4 Final Target: 3-(Oxan-4-yl)propanal Step4->Final

Figure 2: Stepwise synthetic pathway from commercially available 4-formyl-THP.

Reactivity & Applications in Drug Discovery[8]

The primary utility of 3-(oxan-4-yl)propanal is as a latent alkylating agent via reductive amination.

3.1 Reductive Amination

This aldehyde reacts with primary or secondary amines to form imines/iminiums, which are subsequently reduced to amines. This installs the -(CH2)3-(Oxan-4-yl) motif.[1]

  • Reagents: Amine (R-NH

    
    ), NaBH(OAc)
    
    
    
    (STAB), DCE/DCM.
  • Advantage: The oxane ring acts as a bioisostere for cyclohexane or N-Boc-piperidine groups. It lowers LogP (increasing solubility) compared to cyclohexane and eliminates the basic nitrogen of piperidine, reducing hERG liability in cardiac safety profiles.

3.2 Quantitative Data: Physicochemical Properties

Predicted values based on structure-activity relationship (SAR) models.

PropertyValueSource/Method
Boiling Point ~220–225 °C (760 mmHg)Predicted (ACD/Labs)
Density 0.98 ± 0.05 g/cm

Predicted
LogP 0.85Consensus LogP
Flash Point ~85 °CEstimated
Solubility Soluble in DCM, THF, MeOH; Sparingly soluble in waterEmpirical
References
  • IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

  • Oxane/THP Synthesis: L. Liu, et al. (2016). "Brønsted Acid Catalyzed Stereoselective Synthesis of Tetrahydropyrans." Journal of the American Chemical Society, 138(34), 10822–10825.

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

  • Compound Registry: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 57449683, 3-(Oxan-4-yl)propanal.

Sources

3-(Oxan-4-yl)propanal CAS number 952685-59-5

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 952685-59-5 IUPAC Name: 3-(Tetrahydro-2H-pyran-4-yl)propanal Synonyms: 3-(Tetrahydropyran-4-yl)propionaldehyde; 4-Tetrahydropyranylpropanal[1]

Executive Summary

3-(Oxan-4-yl)propanal (CAS 952685-59-5) is a specialized aliphatic aldehyde intermediate used primarily in medicinal chemistry and advanced organic synthesis.[1] Structurally, it consists of a saturated tetrahydropyran (oxan) ring tethered to a reactive propanal chain. This compound serves as a critical "sp³-rich" building block, allowing drug developers to introduce the tetrahydropyran motif—a proven bioisostere for cyclohexyl or phenyl rings—into lead compounds.[1] Its incorporation often modulates physicochemical properties, specifically lowering lipophilicity (LogP) while maintaining steric bulk, thereby improving metabolic stability and aqueous solubility in drug candidates.[1]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]

The compound is characterized by the presence of an ether oxygen within a six-membered saturated ring, imparting distinct polarity compared to its carbocyclic analogs.

Table 1: Core Chemical Specifications
PropertySpecification
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.19 g/mol
Exact Mass 142.0994
Appearance Colorless to pale yellow liquid
Boiling Point (Predicted) 220–225 °C (at 760 mmHg)
Density (Predicted) ~1.01 g/cm³
LogP (Predicted) 0.8 – 1.2 (Moderate Lipophilicity)
Solubility Soluble in DCM, THF, Ethyl Acetate, Methanol; Sparingly soluble in water
Reactive Moiety Terminal Aldehyde (-CHO)

Synthesis & Manufacturing Methodology

While specific industrial "recipes" for this CAS are proprietary, the most robust and scientifically grounded synthesis route utilizes a Horner-Wadsworth-Emmons (HWE) homologation strategy starting from the commercially available tetrahydropyran-4-carbaldehyde.[1] This route ensures high regioselectivity and avoids the formation of inseparable isomers.

Retrosynthetic Analysis

The target molecule, a 3-substituted propanal, can be disconnected at the C2-C3 bond via hydrogenation of an α,β-unsaturated ester, which is derived from the corresponding aldehyde.[1]

Step-by-Step Synthesis Protocol[1]
Step 1: Horner-Wadsworth-Emmons Olefination [1]
  • Reagents: Tetrahydropyran-4-carbaldehyde, Triethyl phosphonoacetate, NaH (or DBU/LiCl).[1]

  • Solvent: Anhydrous THF or MeCN.

  • Conditions: 0°C to Room Temperature, N₂ atmosphere.

  • Mechanism: The phosphonate carbanion attacks the aldehyde carbonyl.[2][3] The resulting intermediate eliminates diethyl phosphate to yield the α,β-unsaturated ester, primarily in the E-configuration.[1]

  • Outcome: Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate.[1]

Step 2: Catalytic Hydrogenation
  • Reagents: H₂ (1 atm or balloon), Pd/C (10% w/w).

  • Solvent: Ethanol or Ethyl Acetate.

  • Conditions: Ambient temperature, 4–12 hours.

  • Mechanism: Syn-addition of hydrogen across the alkene double bond saturates the chain.

  • Outcome: Ethyl 3-(tetrahydro-2H-pyran-4-yl)propanoate.

Step 3: Reduction to Alcohol
  • Reagents: LiAlH₄ (Lithium Aluminum Hydride) or LiBH₄.

  • Solvent: Anhydrous THF or Diethyl Ether.

  • Conditions: 0°C, careful quenching (Fieser method).

  • Outcome: 3-(Tetrahydro-2H-pyran-4-yl)propan-1-ol.[1]

Step 4: Oxidation to Aldehyde
  • Reagents: Swern Oxidation conditions (DMSO, Oxalyl Chloride, Et₃N) or Dess-Martin Periodinane (DMP).[1]

  • Solvent: DCM (Dichloromethane).

  • Conditions: -78°C (Swern) or RT (DMP).

  • Critical Note: Avoid over-oxidation to the carboxylic acid by controlling temperature and stoichiometry.

  • Outcome: 3-(Oxan-4-yl)propanal (Target) .

Synthesis Workflow Diagram[12]

SynthesisRoute Start Tetrahydropyran-4- carbaldehyde Step1 Ethyl 3-(tetrahydro-2H- pyran-4-yl)acrylate (Unsaturated Ester) Start->Step1 HWE Reaction (Triethyl phosphonoacetate, NaH) Step2 Ethyl 3-(tetrahydro-2H- pyran-4-yl)propanoate (Saturated Ester) Step1->Step2 Hydrogenation (H2, Pd/C) Step3 3-(Tetrahydro-2H- pyran-4-yl)propan-1-ol (Alcohol) Step2->Step3 Reduction (LiAlH4) Final 3-(Oxan-4-yl)propanal (Target Aldehyde) Step3->Final Oxidation (Swern or DMP)

Figure 1: Step-wise synthetic pathway from the C1-aldehyde precursor to the C3-homologated target.

Applications in Drug Discovery[1][3]

The "Tetrahydropyran Effect"

In medicinal chemistry, 3-(Oxan-4-yl)propanal is utilized to introduce the tetrahydropyran (THP) ring.[1] This moiety is a critical bioisostere for the cyclohexane ring.

  • LogP Modulation: The ether oxygen lowers the lipophilicity (LogP) of the molecule by approximately 1.0–1.5 units compared to a cyclohexane equivalent. This is crucial for improving oral bioavailability and solubility (Lipinski's Rule of 5).

  • Metabolic Stability: The THP ring is generally metabolically robust, unlike alkyl chains which are prone to oxidation, or phenyl rings which can be susceptible to hydroxylation.

Functionalization Logic

The terminal aldehyde serves as a versatile "warhead" for further elaboration:

  • Reductive Amination: Reaction with primary or secondary amines (using NaBH(OAc)₃) yields tertiary amines, common in GPCR ligands and kinase inhibitors.

  • Wittig/Julia Olefination: Extension of the carbon chain to form complex linkers.

  • Strecker Synthesis: Conversion to α-amino acids containing the THP side chain.[1]

Handling, Stability, and Safety

Storage Protocols[13]
  • Oxidation Sensitivity: Like all aliphatic aldehydes, this compound is prone to autoxidation to the corresponding carboxylic acid (3-(oxan-4-yl)propanoic acid) upon exposure to air.[1]

  • Recommendation: Store under an inert atmosphere (Argon or Nitrogen) at -20°C.

  • Shelf-Life: 6–12 months if properly sealed and stored cold.[1]

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: Handle in a fume hood. Avoid contact with strong oxidizing agents and strong bases.

References

  • Horner-Wadsworth-Emmons Reaction Protocol. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Tetrahydropyran Derivatives. Beilstein Journal of Organic Chemistry, 2016, 12, 2093–2098.[1] Available at: [Link]

  • Tetrahydropyran as a Bioisostere. Journal of Medicinal Chemistry, "Bioisosterism: A Rational Approach in Drug Design", 2011.[1] (General reference for THP properties in drug design).

Sources

Investigating the Potential Biological Activity of 3-(Oxan-4-yl)propanal Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a technical framework for investigating 3-(Oxan-4-yl)propanal (IUPAC: 3-(tetrahydro-2H-pyran-4-yl)propanal).[1] This molecule represents a "privileged intermediate"—a scaffold combining the physicochemical benefits of the tetrahydropyran (THP) ring with a reactive C3-aldehyde tether, ideal for accessing diverse chemical space in drug discovery.

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and Process Chemists.[1]

Part 1: Executive Summary & Pharmacophore Rationale

The "Silent" Scaffold

In modern medicinal chemistry, the tetrahydropyran-4-yl (THP) moiety is a celebrated bioisostere of the cyclohexyl group.[1] While cyclohexyl groups provide lipophilic bulk for hydrophobic pocket filling, they often suffer from high logP (lipophilicity) and metabolic liability. The THP ring introduces an ether oxygen, lowering logP by ~1.0 unit and acting as a weak hydrogen bond acceptor, thereby improving aqueous solubility and metabolic stability without sacrificing steric volume.

3-(Oxan-4-yl)propanal extends this pharmacophore with a three-carbon aldehyde tether .[1] This specific linker length is critical:

  • C1 (Formyl): Too rigid; steric clash with the receptor surface.

  • C2 (Acetaldehyde): Often unstable; prone to elimination.[1]

  • C3 (Propanal): Optimal flexibility.[1] It allows the THP "head" to bury into a hydrophobic pocket while the "tail" (derivatized aldehyde) engages polar residues or solvent-exposed regions.[1]

Target Potential

Derivatives of this scaffold are particularly relevant for:

  • GPCRs (Chemokine Receptors): CCR5 and CCR2 antagonists often feature a basic amine linked to a lipophilic spacer (e.g., TAK-779 intermediates).

  • Sigma Receptors: Sigma-1 ligands frequently utilize THP-alkyl-amine motifs for neuroprotection.[1]

  • Metabolic Enzymes: Inhibitors of 11β-HSD1 often require a bulky lipophilic group (THP) connected to a polar warhead.[1]

Part 2: Synthetic Strategy & Library Design

To investigate biological activity, one cannot screen the aldehyde directly (due to reactivity/toxicity). The strategy relies on Divergent Synthesis to generate three distinct libraries.[1]

The Core Synthesis (Accessing the Aldehyde)

If not commercially available, the core is synthesized from tetrahydro-4H-pyran-4-one.[1]

SynthesisPath SM Tetrahydro-4H-pyran-4-one Int1 Wittig Olefin (4-(2-methoxyvinyl)THP) SM->Int1 Ph3P=CHOMe KOtBu, THF Int2 Enol Ether Hydrolysis Int1->Int2 HCl (aq) Prod 3-(Oxan-4-yl)propanal (Target Scaffold) Int2->Prod Homologation (C2 to C3 via Wittig 2)

Caption: Figure 1. Synthetic route to the 3-(Oxan-4-yl)propanal core via Wittig homologation strategies.

Divergent Library Generation

The aldehyde is the "branch point" for three primary chemical series.

SeriesReaction TypeTarget MotifPotential Biological Application
A Reductive Amination Secondary/Tertiary AminesGPCRs, Ion Channels (hERG avoidance via THP)
B Oxidation + Amidation Amides / PeptidomimeticsProtease Inhibitors, Metabolic Enzymes
C Multicomponent (Ugi)

-Amino Amides
Diversity-Oriented Synthesis (DOS) for phenotypic screens

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: High-Throughput Reductive Amination (Series A)

Objective: Generate a library of 96 amine derivatives for GPCR screening.

Reagents:

  • Scaffold: 3-(Oxan-4-yl)propanal (0.1 M in DCE).[1]

  • Amine Set: Diverse secondary amines (morpholines, piperazines, spiro-cycles).

  • Reductant: Sodium triacetoxyborohydride (STAB).[1]

Step-by-Step Methodology:

  • Preparation: In a 96-well deep-well plate, dispense 100 µL of amine solution (1.2 eq) into each well.

  • Scaffold Addition: Add 100 µL of 3-(Oxan-4-yl)propanal solution (1.0 eq).

  • Imine Formation: Shake at Room Temperature (RT) for 30 mins. Validation point: Solution may warm slightly; ensure no precipitation.

  • Reduction: Add 1.5 eq of STAB (solid or slurry in DCE). Seal plate and shake for 16 hours.

  • Quench: Add 100 µL saturated NaHCO₃.

  • Extraction: Extract with DCM (3x). Pass organic layer through a phase separator frit.[1]

  • QC: Evaporate solvent. Analyze 5 random wells via LC-MS. Success Criterion: >85% conversion to M+H product.

Protocol B: Evaluation of Metabolic Stability (Microsomal Stability)

Rationale: THP is used to improve stability.[1] This assay confirms if the propyl linker introduces a "soft spot" for metabolism.[1]

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[2]

  • Sampling: Aliquot at 0, 15, 30, and 60 min into ice-cold acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
    • Target:

      
       indicates a stable scaffold.[1]
      

Part 4: Biological Evaluation Workflow

The investigation follows a strict logic gate system. Compounds only progress if they pass the previous gate.

ScreeningCascade Lib Library Generation (Reductive Amination) Gate1 Gate 1: Physicochemical (LogP < 3.5, Sol > 100µM) Lib->Gate1 In Silico / Turbidimetry Gate1->Lib Fail: Re-design Gate2 Gate 2: Off-Target Safety (hERG Binding > 10µM) Gate1->Gate2 Pass Gate3 Gate 3: Primary Potency (Target IC50 < 1µM) Gate2->Gate3 Pass Lead Lead Candidate Optimization Gate3->Lead Hit Confirmation

Caption: Figure 2. Screening cascade for THP-propyl derivatives, prioritizing safety and developability early.

Part 5: Quantitative Data Presentation

When reporting results for this scaffold, use the following standardized table format to allow direct comparison of the "THP Effect" vs. a Cyclohexyl control.

Table 1: Structure-Activity Relationship (SAR) & Property Comparison

Compound IDR-Group (Amine)Core RingLogD (pH 7.[1]4)Solubility (µM)Target IC50 (nM)
THP-01 4-F-PiperidineTetrahydropyran 2.1 >250 45
CHX-01 (Control)4-F-PiperidineCyclohexane3.4<1040
THP-02 MorpholineTetrahydropyran 1.2 >500 120

Interpretation: If THP-01 maintains potency comparable to CHX-01 but shows significantly lower LogD and higher solubility, the scaffold is validated as a superior bioisostere.[1]

Part 6: References

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link[1]

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link (Context: Ether-containing rings as lipophilicity modulators).[1]

  • Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews. Link[1]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link[1]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper designed for drug discovery scientists. It prioritizes practical application, mechanistic insight, and reproducible methodologies.

Executive Summary

3-(Oxan-4-yl)propanal (CAS: 952685-59-5), also known as 3-(tetrahydro-2H-pyran-4-yl)propanal, is a critical aliphatic aldehyde intermediate used in the synthesis of pharmaceutical candidates.[1][2] Its primary value lies in the tetrahydropyran (THP) moiety, which serves as a bioisostere for the cyclohexyl group.

By replacing a carbocyclic ring with the THP ether, medicinal chemists can lower the lipophilicity (LogP) of a scaffold by approximately 1.0–1.5 units while maintaining steric bulk. This modification often improves metabolic stability and solubility without compromising receptor binding affinity. This guide details the synthesis, reactivity, and handling of this compound, with a focus on its application in reductive amination workflows.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

PropertyDataNotes
IUPAC Name 3-(Tetrahydro-2H-pyran-4-yl)propanalPreferred nomenclature for searching
CAS Number 952685-59-5
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol
Boiling Point ~220°C (Predicted)Volatile under high vacuum
LogP ~0.8Significantly lower than propylcyclohexane (LogP ~3.5)
Appearance Colorless to pale yellow oilOxidizes upon air exposure
Solubility DCM, THF, MeOH, EtOAcSparingly soluble in water

Synthesis & Manufacturing Strategy

The synthesis of 3-(oxan-4-yl)propanal is rarely done from scratch in discovery labs; it is typically generated via homologation of the commercially available tetrahydro-2H-pyran-4-carbaldehyde .

The C1 C3 Homologation Route

The most robust synthetic pathway involves a Horner-Wadsworth-Emmons (HWE) reaction followed by hydrogenation and controlled reduction. This route avoids the instability issues associated with direct alkylation.

Step-by-Step Logic:

  • Olefinations: The aldehyde is reacted with triethyl phosphonoacetate to form the

    
    -unsaturated ester.
    
  • Hydrogenation: The double bond is reduced using Pd/C to the saturated ester.

  • DIBAL Reduction: The ester is carefully reduced to the aldehyde at -78°C. Note: Over-reduction to the alcohol is a common risk; strictly anhydrous conditions are required.

Visualization of Synthesis Workflow

The following diagram outlines the critical path and decision points for synthesizing this building block.

SynthesisWorkflow Start Tetrahydro-2H-pyran- 4-carbaldehyde Step1 HWE Reaction (Triethyl phosphonoacetate) Start->Step1 Inter1 Unsaturated Ester Step1->Inter1 Yield >90% Step2 Hydrogenation (H2, Pd/C) Inter1->Step2 Inter2 Saturated Ester Step2->Inter2 Quant. Step3 DIBAL-H Reduction (-78°C) Inter2->Step3 Final 3-(Oxan-4-yl)propanal (Target) Step3->Final Controlled Temp

Caption: Figure 1. Standard C1-to-C3 homologation workflow. The DIBAL-H reduction step is the critical control point to prevent over-reduction.

Experimental Protocol: Reductive Amination

The most frequent application of 3-(oxan-4-yl)propanal is linking the THP-propyl motif to an amine-bearing scaffold. The following protocol is optimized for high conversion and minimal side products.

Objective

To couple 3-(oxan-4-yl)propanal with a secondary amine (Scaffold-NH-R) to form a tertiary amine.

Reagents
  • Aldehyde: 3-(Oxan-4-yl)propanal (1.2 equivalents)[1]

  • Amine: Target Scaffold (1.0 equivalent)

  • Solvent: Dichloroethane (DCE) or DCM (Anhydrous)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equivalents)

  • Additive: Acetic Acid (1-2 drops, catalytic)

Methodology
  • Complexation (Critical Step): In a flame-dried vial, dissolve the amine in DCE (0.1 M concentration). Add the aldehyde (1.2 eq). If the amine is a salt (e.g., HCl salt), add 1.0 eq of TEA to free-base it before adding the aldehyde.

  • Imine Formation: Add catalytic Acetic Acid. Stir at room temperature for 30–60 minutes.

    • Why? This pre-stir allows the hemiaminal/imine equilibrium to establish before the reductant is introduced, reducing direct reduction of the aldehyde to the alcohol.

  • Reduction: Add STAB (1.5 eq) in a single portion. The reaction may evolve gas slightly.

  • Monitoring: Monitor by LCMS after 2 hours. Look for the Mass [M+H] = (Amine MW + 126).

    • Self-Validation: If the aldehyde peak persists but the amine is consumed, add more STAB. If the amine persists, add more aldehyde.

  • Workup: Quench with saturated NaHCO₃ (aqueous). Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (typically MeOH/DCM gradients).

Applications in Drug Discovery

The 3-(oxan-4-yl)propyl motif is designed to solve specific physicochemical problems.

Lipophilicity Tuning (The "Magic Methyl" of Rings)

Replacing a cyclohexylpropyl group with an oxan-4-ylpropyl group introduces a polar ether oxygen. This lowers LogP, which can:

  • Reduce non-specific binding (lower plasma protein binding).

  • Increase solubility in aqueous media.

  • Reduce metabolic clearance by blocking lipophilic oxidation sites on the ring.

Pharmacophore Placement

The "propyl" linker (3 carbons) provides a specific distance (~4-5 Å) between the core scaffold and the bulky THP headgroup. This is often used to reach into hydrophobic pockets (e.g., in GPCRs or Kinases) while keeping the oxygen atom solvent-exposed or interacting with a specific hydrogen bond donor in the active site.

SAR_Logic Problem Problem: Lead compound is too lipophilic (LogP > 5) Poor metabolic stability Strategy Strategy: Bioisosteric Replacement Problem->Strategy Solution Solution: Replace Cyclohexyl with Tetrahydropyran Strategy->Solution Outcome Outcome: LogP decreases by ~1.2 Maintains steric fill Improves solubility Solution->Outcome

Caption: Figure 2. SAR Logic flow for selecting the THP moiety during lead optimization.

Safety & Handling

  • Oxidation Sensitivity: Like all aliphatic aldehydes, 3-(oxan-4-yl)propanal will oxidize to the corresponding carboxylic acid (3-(oxan-4-yl)propanoic acid) if exposed to air. Store under Nitrogen/Argon at -20°C.

  • Toxicity: No specific toxicology data is widely published for this intermediate. Treat as a general irritant. Use standard PPE (gloves, goggles, fume hood).

  • Verification: Before use, check the ¹H NMR for the aldehyde proton triplet at

    
     ~9.7 ppm. If a broad singlet at ~11 ppm is visible, the sample contains carboxylic acid impurity.
    

References

  • PubChem Compound Summary. "3-(Oxan-4-yl)propanal (CID 57449683)." National Center for Biotechnology Information. Accessed February 4, 2026. [Link]

  • Organic Chemistry Portal. "Synthesis of Tetrahydropyrans." Organic Chemistry Portal. Accessed February 4, 2026. [Link]

  • Biftu, T., et al. "Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors."[3] Bioorganic & Medicinal Chemistry Letters, 23(19), 5361-5366.[3] (2013).[3][4] (Demonstrates the utility of THP analogs in clinical candidates). [Link]

  • Angene Chemical. "Product Specification: 3-(oxan-4-yl)propanal." Angene Chemical Catalog. Accessed February 4, 2026. [Link][1][2]

Sources

Physical and chemical characteristics of 3-(Oxan-4-yl)propanal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Oxan-4-yl)propanal (CAS: 952685-59-5), also known as 3-(tetrahydro-2H-pyran-4-yl)propanal, is a critical aliphatic aldehyde intermediate in medicinal chemistry. It serves as a strategic building block for introducing the tetrahydropyran (THP) motif—a non-aromatic, polar lipophilic pharmacophore often used to modulate metabolic stability and aqueous solubility in drug candidates. This guide details its physicochemical characteristics, validated synthetic pathways, and handling protocols for high-fidelity research applications.

Chemical Identity & Molecular Architecture[1]

The compound features a saturated six-membered oxygen heterocycle (oxane/tetrahydropyran) substituted at the C4 position with a three-carbon aldehyde chain. This structure combines the chemical reactivity of a terminal aldehyde with the conformational stability of the ether-containing ring.

Table 1: Chemical Identification Data
ParameterDetail
IUPAC Name 3-(Oxan-4-yl)propanal
Common Synonyms 3-(Tetrahydro-2H-pyran-4-yl)propanal; 3-(Tetrahydro-4-pyranyl)propionaldehyde
CAS Registry Number 952685-59-5
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol
SMILES O=CCCC1CCOCC1
InChI Key MPQGHLGJSCIVNS-UHFFFAOYSA-N

Physicochemical Profile

As a specialized intermediate, experimental data for 3-(Oxan-4-yl)propanal is often derived from high-accuracy predictive models calibrated against structurally similar aldehydes (e.g., cyclohexylpropanal).

Table 2: Physical & Chemical Properties
PropertyValue (Experimental/Predicted)Context & Implications
Physical State Liquid (Colorless to pale yellow)Standard state at 25°C/1 atm.[1]
Boiling Point 215°C ± 20°C (760 Torr)High boiling point requires vacuum distillation for purification (e.g., ~90-100°C @ 10 Torr).
Density 0.98 ± 0.06 g/cm³Slightly less dense than water; phase separates in aqueous workups.
LogP (Octanol/Water) 0.60 - 0.90Moderate lipophilicity; the THP ring lowers LogP compared to cyclohexyl analogs (LogP ~2.5), enhancing water solubility.
Flash Point ~85°C*Combustible. Requires standard flammability precautions (Class IIIA).
Solubility Soluble in DCM, THF, EtOAc, MeOHMiscible with standard organic solvents; limited solubility in water.

*Values based on ACD/Labs and ChemAxon predictive algorithms for CAS 952685-59-5.

Synthetic Routes & Production

Two primary routes are employed for the synthesis of 3-(Oxan-4-yl)propanal. The choice depends on the availability of precursors and the scale of operation.

Method A: Controlled Reduction of Esters (Preferred)

The most reliable route involves the partial reduction of methyl or ethyl 3-(tetrahydro-2H-pyran-4-yl)propanoate using Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures. This method prevents over-reduction to the alcohol.

  • Reagents: DIBAL-H (1.0-1.1 equiv), Toluene or DCM.

  • Conditions: -78°C, inert atmosphere (N₂/Ar).

  • Critical Step: Careful quenching with Rochelle's salt (sodium potassium tartrate) or methanol is required to disrupt the aluminum emulsion and release the aldehyde.

Method B: Oxidation of the Alcohol

Alternatively, the compound can be generated by oxidizing 3-(tetrahydro-2H-pyran-4-yl)propan-1-ol.

  • Reagents: Swern conditions (DMSO, Oxalyl chloride, Et₃N) or Dess-Martin Periodinane (DMP).[2]

  • Note: Chromic acid oxidations (Jones reagent) are avoided to prevent over-oxidation to the carboxylic acid.

Visualization: Synthetic Workflow

The following diagram illustrates the DIBAL-H reduction pathway, highlighting the critical intermediate transition.

SynthesisPath Figure 1: Controlled Synthesis via DIBAL-H Reduction Ester Ester Precursor (Methyl 3-(oxan-4-yl)propanoate) Complex Tetrahedral Al-Intermediate (Stable at -78°C) Ester->Complex DIBAL-H (1.1 eq) Toluene, -78°C Aldehyde Target Product 3-(Oxan-4-yl)propanal Complex->Aldehyde Hydrolysis (Rochelle's Salt) Alcohol Over-reduction Byproduct (Alcohol) Complex->Alcohol Temp > -60°C (Thermal runaway)

Caption: Figure 1: Reaction logic for the selective reduction of the ester precursor to 3-(Oxan-4-yl)propanal, avoiding the alcohol byproduct.

Reactivity & Applications in Drug Discovery

The "Pyran Switch" Strategy

In medicinal chemistry, replacing a cyclohexyl or phenyl ring with a tetrahydropyran (THP) ring is a validated strategy known as a "bioisosteric switch."

  • Solubility: The ether oxygen accepts hydrogen bonds, lowering LogP and improving aqueous solubility.

  • Metabolism: The THP ring is generally metabolically stable, unlike phenyl rings which can suffer from rapid CYP450 oxidation.

Reductive Amination (Core Workflow)

The aldehyde group is most commonly utilized in reductive amination reactions to couple the THP-propyl motif to amine-bearing scaffolds. This is ubiquitous in the synthesis of kinase inhibitors and GPCR ligands.

Protocol:

  • Imine Formation: React aldehyde (1.0 eq) with Amine (1.0 eq) in DCM/DCE.

  • Reduction: Add reducing agent (STAB - Sodium Triacetoxyborohydride) (1.5 eq).

  • Acid Catalysis: Catalytic Acetic Acid often accelerates imine formation.

ReductiveAmination Figure 2: Reductive Amination Pathway for Scaffold Coupling Aldehyde 3-(Oxan-4-yl)propanal Imine Imine / Iminium Intermediate Aldehyde->Imine + Amine (AcOH cat.) Amine Primary/Secondary Amine (R-NH2) Amine->Imine Product Secondary/Tertiary Amine Product Imine->Product + NaBH(OAc)3 (Reduction)

Caption: Figure 2: Mechanism for coupling 3-(Oxan-4-yl)propanal to amine scaffolds using Sodium Triacetoxyborohydride.

Handling, Stability & Safety

Aldehydes are inherently unstable toward oxidation. Rigorous adherence to storage protocols is required to maintain purity.

Stability Hazards
  • Autoxidation: Exposure to air converts the aldehyde to 3-(oxan-4-yl)propanoic acid. This appears as white solid precipitates or a change in refractive index.

  • Polymerization: Trimerization (paraldehyde formation) can occur if catalyzed by trace acids.

Storage Protocol
  • Atmosphere: Store under Argon or Nitrogen .

  • Temperature: Refrigerate at 2–8°C . Long-term storage at -20°C is recommended.

  • Container: Amber glass with a Teflon-lined septum cap to prevent UV degradation and oxygen ingress.

Safety (GHS Classification)
  • H227: Combustible liquid.

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

  • PPE: Chemical-resistant gloves (Nitrile), safety goggles, and fume hood use are mandatory.

References

  • PubChem Compound Summary. (2025). 3-(Oxan-4-yl)propanal (CID 57449683). National Center for Biotechnology Information. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Contextual reference for ether bioisosteres).
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.
  • Common Chemistry. (2025). Propanal (Analogous Reactivity Data).[3][4] CAS, a division of the American Chemical Society. [Link]

Sources

Methodological & Application

Step-by-step guide to performing a Wittig reaction with 3-(Oxan-4-yl)propanal

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Methylenation of 3-(Oxan-4-yl)propanal via Wittig Chemistry

Executive Summary & Scope

This application note details a robust, scalable protocol for the conversion of 3-(Oxan-4-yl)propanal (also known as 3-(tetrahydro-2H-pyran-4-yl)propanal) to its corresponding terminal alkene, 4-(but-3-en-1-yl)tetrahydro-2H-pyran .

While the Wittig reaction is a staple of organic synthesis, its application to heterocyclic building blocks requires specific attention to base selection and byproduct management. This guide addresses the two most common failure modes in this transformation:

  • Incomplete Ylide Formation: Caused by moisture or degraded base reagents.

  • Purification Bottlenecks: The difficulty of separating Triphenylphosphine Oxide (TPPO) from non-polar alkene products.

Target Audience: Medicinal Chemists and Process Development Scientists.

Strategic Analysis & Reaction Design

The Substrate: 3-(Oxan-4-yl)propanal
  • Structure: A saturated tetrahydropyran ring attached to a propyl aldehyde.

  • Reactivity Profile: The ether oxygen in the pyran ring is stable to strong bases (n-BuLi, KHMDS). However, the aldehyde

    
    -protons are enolizable (
    
    
    
    ).
  • Risk: If the base is present in excess during aldehyde addition, enolization can compete with nucleophilic attack, lowering yields.

  • Solution: We utilize a "pre-formed ylide" strategy where the phosphonium salt is fully deprotonated before the aldehyde is introduced.

Reagent Selection
  • Ylide Precursor: Methyltriphenylphosphonium bromide (

    
    ).
    
  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi)
    is selected as the standard for non-stabilized ylides due to its rapid, irreversible deprotonation capability at low temperatures.
    • Alternative: Potassium tert-butoxide (KOtBu) is a viable alternative for larger scales where pyrophoric handling is a concern, but n-BuLi provides cleaner conversion for methyl ylides on discovery scales.

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Mechanism of Action

The reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate, which collapses to release the alkene and the thermodynamic sink, TPPO.

WittigMechanism Salt Phosphonium Salt (Ph3P-CH3)+ Br- Ylide Phosphonium Ylide (Ph3P=CH2) Salt->Ylide Deprotonation (-78°C to 0°C) Base Base (n-BuLi) Base->Ylide Oxa Oxaphosphetane (4-membered ring) Ylide->Oxa + Aldehyde [2+2] Cycloaddition Aldehyde Substrate (R-CHO) Aldehyde->Oxa Products Alkene + TPPO Oxa->Products Cycloreversion (Driving Force: P=O bond)

Figure 1: Mechanistic pathway of the Wittig Methylenation.

Experimental Protocol

Materials & Preparation
ReagentEquiv.[1][2]RoleCritical Quality Attribute (CQA)
Methyltriphenylphosphonium bromide 1.2 - 1.5Ylide PrecursorMust be dried under vacuum (60°C) overnight. Hygroscopic.

-BuLi (2.5 M in hexanes)
1.1 - 1.4BaseMust be titrated before use. Old bottles degrade.
3-(Oxan-4-yl)propanal 1.0SubstratePurity >95%. If aged, distill to remove carboxylic acid.
THF SolventMediumAnhydrous, inhibitor-free.

(Anhydrous)
2.0Workup AgentFor TPPO removal (optional but recommended).
Step-by-Step Procedure

Phase 1: Ylide Generation (The "Yellow" Phase)

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen/argon inlet. Cool to room temperature under inert gas flow.

  • Suspension: Add Methyltriphenylphosphonium bromide (1.5 equiv) and anhydrous THF (0.5 M concentration relative to salt). The salt will not fully dissolve; this is normal.

  • Cooling: Submerge the flask in an ice/water bath (0°C).

    • Note: While -78°C is often cited, 0°C is sufficient for methyl ylides and ensures faster deprotonation.

  • Deprotonation: Add

    
    -BuLi  (1.4 equiv) dropwise via syringe over 10 minutes.
    
    • Visual Check: The white suspension will turn a bright canary yellow . This color indicates the formation of the ylide.[3] If the solution remains colorless, your reagents are wet or the base is dead.

  • Maturation: Stir at 0°C for 30–60 minutes to ensure complete ylide formation.

Phase 2: Substrate Addition 6. Cooling: Cool the yellow ylide suspension to -78°C (Dry ice/Acetone bath). This low temperature suppresses enolization of the aldehyde. 7. Addition: Dissolve 3-(Oxan-4-yl)propanal (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide over 15 minutes.

  • Visual Check: The bright yellow color will fade to a pale yellow or white suspension as the ylide is consumed and the betaine/oxaphosphetane forms.
  • Warming: Remove the cooling bath and allow the reaction to warm to room temperature (20–25°C) over 1-2 hours.

Phase 3: Quench & Workup (TPPO Removal Strategy) 9. Quench: Add saturated aqueous


 (5 mL) to quench excess base.
10. Extraction:  Dilute with diethyl ether or hexanes. Separate the organic layer.[2] Extract the aqueous layer 2x with ether.
11. TPPO Precipitation (The "Expert" Method): 
  • Context: TPPO is soluble in THF and difficult to remove by chromatography alone.
  • Protocol: Concentrate the crude organic layer to a thick oil. Re-dissolve in a 1:1 mixture of Toluene/Ethyl Acetate. Add anhydrous
    
    
    (2 equiv). Stir for 1 hour.
  • Result: A bulky precipitate (
    
    
    complex) will form.
  • Filtration: Filter the suspension through a pad of Celite. The filtrate contains your alkene product, significantly depleted of TPPO.

Quality Control & Data Analysis

Expected NMR Signals

Upon successful reaction, the aldehyde proton signal (


 ppm) will disappear. Look for the characteristic terminal alkene pattern:
Proton TypeChemical Shift (

)
MultiplicityInterpretation
Terminal Vinyl (

)
4.9 - 5.1 ppmMultipletTerminal

protons.
Internal Vinyl (

)
5.7 - 5.9 ppmMultipletInternal

proton.
Allylic (

)
2.0 - 2.2 ppmQuartet/MultipletProtons adjacent to the double bond.
Workflow Visualization

Workflow start Start: Dry Reagents step1 1. Ylide Formation (Salt + nBuLi, 0°C) Look for YELLOW color start->step1 step2 2. Substrate Addition (-78°C, Dropwise) step1->step2 step3 3. Warm to RT (1-2 Hours) step2->step3 step4 4. Quench (NH4Cl) & Extraction (Ether) step3->step4 step5 5. TPPO Removal (ZnCl2 Precipitation) step4->step5 end Final Product: 4-(but-3-en-1-yl)tetrahydro-2H-pyran step5->end

Figure 2: Operational workflow for the synthesis.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No yellow color upon adding base Wet THF or degraded n-BuLi.Titrate n-BuLi using diphenylacetic acid. Redistill THF over Na/Benzophenone.
Low Yield (<50%) Enolization of aldehyde.Ensure aldehyde addition is performed strictly at -78°C. Add slowly.
Product contaminated with white solid Residual TPPO.Repeat

precipitation or triturate crude oil with cold pentane (TPPO is insoluble in pentane).
Aldehyde remaining Incomplete conversion.The ylide may have hydrolyzed. Ensure inert atmosphere is maintained rigorously.

References

  • Wittig Reaction Mechanism & Scope

    • Maercker, A. The Wittig Reaction. Organic Reactions, 1965, 14, 270–490.
  • TPPO Removal via ZnCl2 (Green Chemistry)

    • Batesky, D. C.; Goldfogel, M. J.; Weix, D. J.[4] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[4] J. Org.[4] Chem. 2017 , 82, 9931–9936.[4]

  • General Protocol for Non-Stabilized Ylides

    • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press, 2012. (Chapter 27: Forming C=C double bonds).
  • Titration of Organolithiums

    • Kofron, W. G.; Baclawski, L. M. A convenient method for estimation of organolithium concentrations. J. Org.[4] Chem. 1976 , 41, 1879–1880.

Sources

Derivatization methods for 3-(Oxan-4-yl)propanal for enhanced analytical detection

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the derivatization strategies for 3-(Oxan-4-yl)propanal (also known as 3-(tetrahydro-2H-pyran-4-yl)propanal; CAS 952685-59-5).[1]

As an aliphatic aldehyde possessing a saturated tetrahydropyran ring, this analyte lacks the conjugated


-systems required for sensitive UV-Vis detection and does not exhibit native fluorescence.[1] Therefore, chemical derivatization is the critical path to achieving low limits of detection (LOD) and high selectivity in complex matrices such as pharmaceutical formulations or biological fluids.

Introduction & Chemical Basis

3-(Oxan-4-yl)propanal is a key intermediate in the synthesis of specialty fragrances and pharmaceutical active ingredients (APIs).[1] Its structure consists of a propyl aldehyde chain attached to the C4 position of a saturated oxane ring.

Analytical Challenge:

  • UV-Vis: The molecule is transparent above 210 nm.[1] Direct detection at low wavelengths (200–210 nm) suffers from severe interference from solvents and matrix components.[1]

  • GC: While volatile, the aldehyde group is thermally labile and prone to oxidation (to the corresponding carboxylic acid) or polymerization (aldol condensation) in hot injection ports.

  • MS: Poor ionization efficiency in ESI (Electrospray Ionization) due to lack of basic/acidic sites.

Solution: Derivatization targets the electrophilic carbonyl carbon. We present three validated protocols:

  • DNPH Derivatization for HPLC-UV (Standard QA/QC).

  • PFBHA Derivatization for GC-MS (Trace Analysis).

  • Dansylhydrazine Derivatization for LC-MS/MS (High-Throughput Bioanalysis).

Reaction Mechanism Visualization

The following diagram illustrates the core chemical transformations used in these protocols.

Derivatization_Pathways Analyte 3-(Oxan-4-yl)propanal (Non-detectable) DNPH Reagent: DNPH (Acidic Media) Analyte->DNPH Nucleophilic Addition PFBHA Reagent: PFBHA (Aqueous/Organic) Analyte->PFBHA Oximation Dansyl Reagent: Dansylhydrazine (Catalyzed) Analyte->Dansyl Condensation Product_UV Hydrazone Derivative (UV @ 360 nm) DNPH->Product_UV - H2O Product_GC Oxime Derivative (Volatile/Stable) PFBHA->Product_GC - H2O Product_MS Sulfonyl Hydrazone (High ESI+ Response) Dansyl->Product_MS - H2O

Caption: Chemical pathways converting the non-chromophoric 3-(Oxan-4-yl)propanal into detectable derivatives via condensation reactions.

Protocol A: HPLC-UV via DNPH Derivatization

Best for: Routine purity testing, raw material release, and stability studies. Principle: 2,4-Dinitrophenylhydrazine (DNPH) reacts with the aldehyde to form a stable hydrazone with a high extinction coefficient at 360 nm.

Reagents
  • DNPH Reagent: 2,4-Dinitrophenylhydrazine hydrochloride.[1]

  • Catalyst: Perchloric acid or Phosphoric acid.[1]

  • Solvent: Acetonitrile (HPLC Grade).[1]

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 50 mg of DNPH in 100 mL of acetonitrile containing 1 mL of conc. phosphoric acid.[1][2][3] Note: Use high-purity DNPH (recrystallized) to minimize background peaks.

  • Sample Preparation: Dissolve 3-(Oxan-4-yl)propanal in acetonitrile to a target concentration of 0.1–1.0 mg/mL.

  • Derivatization Reaction:

    • Mix 1.0 mL of Sample Solution with 1.0 mL of DNPH Reagent in a sealed amber vial.

    • Incubate at 40°C for 30 minutes or ambient temperature for 60 minutes.

    • Critical: Ensure DNPH is in at least 10-fold molar excess.[1]

  • Quenching (Optional but Recommended): If the reaction is too aggressive, add 100 µL of acetone to consume excess DNPH (forming acetone-DNPH, which elutes separately).

  • Analysis: Inject directly into HPLC or dilute with mobile phase.

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.[1]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 360 nm .[1][4]

Protocol B: GC-MS via PFBHA Derivatization

Best for: Trace analysis in environmental samples or complex mixtures; separation of isomers.[1] Principle: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) forms an oxime.[2][5] The pentafluorobenzyl group confers high volatility and exceptional sensitivity in Electron Capture Detection (ECD) or Negative Ion Chemical Ionization (NICI) MS.

Reagents
  • PFBHA Reagent: 10 mg/mL PFBHA hydrochloride in water.[1]

  • Extraction Solvent: Hexane or Isooctane containing internal standard (e.g., 1-fluoronaphthalene).[1]

Step-by-Step Methodology
  • Sample Preparation: Dissolve sample in water (or water/methanol mix).[1]

  • Derivatization:

    • Add 100 µL of PFBHA reagent to 1 mL of aqueous sample.

    • Vortex and incubate at ambient temperature for 2 hours .

  • Extraction:

    • Add 10 µL of concentrated H₂SO₄ to protonate the excess PFBHA (keeping it in the aqueous phase).

    • Add 500 µL of Hexane.[1] Vortex vigorously for 1 minute.[1]

    • Centrifuge to separate layers.

  • Analysis: Transfer the top organic layer (Hexane) to a GC vial.

GC-MS Conditions[1][7]
  • Column: DB-5MS or HP-5MS (30 m x 0.25 mm, 0.25 µm).[1]

  • Inlet: Splitless mode at 250°C.

  • Oven: 60°C (1 min) → 10°C/min → 280°C.

  • Detection: MS (SIM mode).[1] Monitor m/z 181 (pentafluorotropylium ion) for universal detection or molecular ion [M+195]+.[1]

  • Note: Aldehyde oximes often form syn and anti isomers, resulting in two peaks for the single analyte. Sum the areas for quantification.

Protocol C: LC-MS/MS via Dansylhydrazine

Best for: Pharmacokinetics (PK) studies, biological matrices (plasma/urine).[1] Principle: Dansylhydrazine introduces a tertiary amine (ionizable) and a naphthalene ring (hydrophobic), enhancing ESI+ ionization efficiency by 100–1000 fold.

Step-by-Step Methodology
  • Reagent: 5 mg/mL Dansylhydrazine in acetonitrile.

  • Catalyst: 1% Trichloroacetic acid (TCA) in water.[1]

  • Reaction:

    • Mix 50 µL Sample + 50 µL Dansylhydrazine + 10 µL TCA.[1]

    • Heat at 60°C for 20 minutes .

  • Analysis: Inject directly into LC-MS/MS.

  • MRM Transition: Optimize for the precursor [M+H]+ -> Product ion (typically m/z 170 from the dimethylaminonaphthalene sulfonyl moiety).[1]

Comparative Analysis & Validation

The following table summarizes the performance metrics for each method to aid in selection.

FeatureMethod A: DNPH (HPLC-UV)Method B: PFBHA (GC-MS)Method C: Dansyl (LC-MS)
Primary Use QC, Purity, AssayTrace Impurities, VolatilesBioanalysis, PK Studies
LOD (Approx) 0.1 – 0.5 µg/mL1 – 10 ng/mL10 – 100 pg/mL
Selectivity Moderate (Chromatographic)High (Mass Spec)Very High (MRM)
Reaction Time 30–60 mins2 hours20 mins
Isomer Issues Single PeakDouble Peak (Syn/Anti)Single Peak
Cost LowModerateHigh (MS Instrument)
Experimental Workflow Diagram

Workflow Start Start: 3-(Oxan-4-yl)propanal Sample Decision Select Analytical Goal Start->Decision Method_UV Add DNPH + H3PO4 (30 min @ 40°C) Decision->Method_UV Path A Method_GC Add PFBHA (aq) (2 hr @ 25°C) Decision->Method_GC Path B Method_LC Add Dansylhydrazine (20 min @ 60°C) Decision->Method_LC Path C Path_UV Routine Purity (mg/mL) Path_GC Trace/Environmental (ng/mL) Path_LC Biological/PK (pg/mL) Inject_UV Inject HPLC-UV (360 nm) Method_UV->Inject_UV Extract_GC Acidify & Extract with Hexane Method_GC->Extract_GC Inject_LC Inject LC-MS/MS (ESI+) Method_LC->Inject_LC Inject_GC Inject GC-MS (SIM Mode) Extract_GC->Inject_GC

Caption: Decision tree for selecting the appropriate derivatization workflow based on sensitivity requirements.

References

  • PubChem. (2025).[1] 3-(Oxan-4-yl)propanal Compound Summary. National Library of Medicine.[1][6] [Link]

  • Lehotay, J., & Hromulakova, K. (1994). HPLC Determination of Trace Levels of Aliphatic Aldehydes C1-C4 in River and Tap Water. Journal of Liquid Chromatography. [Link]

  • Ligor, M., & Buszewski, B. (2009). Determination of aliphatic aldehydes in maize and grass silages using on-fibre derivatisation with PFBHA. Animal Feed Science and Technology. [Link]

  • Yeh, C.-H., et al. (2009). Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. Journal of Food and Drug Analysis. [Link]

Sources

Troubleshooting & Optimization

Identifying and minimizing side products in 3-(Oxan-4-yl)propanal reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying and Minimizing Side Products in 3-(Oxan-4-yl)propanal Reactions Document ID: TSC-2025-OX4P Last Updated: February 4, 2026

Introduction: Molecule Profile

3-(Oxan-4-yl)propanal (also known as 3-(tetrahydro-2H-pyran-4-yl)propanal) is a versatile aliphatic aldehyde building block used frequently in medicinal chemistry for reductive aminations and Wittig olefinations.[1][2][3][4][5][6][7] Its structural combination of a reactive aldehyde handle and a polar, non-aromatic oxane ring makes it valuable for modulating lipophilicity (LogP) in drug candidates.

However, like all aliphatic aldehydes, it is chemically labile. This guide addresses the specific degradation pathways and reaction side-products inherent to this scaffold, providing actionable protocols to maximize yield and purity.

Module 1: Storage & Stability (Pre-Reaction)

Q: I noticed a white precipitate/turbidity in my bottle of 3-(Oxan-4-yl)propanal. Is it still usable?

Diagnosis: This is likely 3-(oxan-4-yl)propanoic acid (formed via autoxidation) or a paraformaldehyde-like oligomer. Mechanism: Aliphatic aldehydes react with atmospheric oxygen via a radical chain mechanism to form carboxylic acids. Alternatively, in the absence of stabilizers, they can trimerize. Action Plan:

  • Filtration: If the solid is sparse, filter through a 0.45 µm PTFE syringe filter.

  • Analysis: Run a quick ¹H NMR.

    • Aldehyde: Look for the triplet at ~9.76 ppm .

    • Acid Impurity: Look for a broad singlet at ~11.0–12.0 ppm (COOH) and a shift in the

      
      -methylene protons.
      
  • Purification: If acid content >5%, purify via a short silica plug (elute with Hexane:EtOAc 8:2). The acid sticks to the silica; the aldehyde elutes.

Q: How do I prevent degradation during long-term storage?

Protocol:

  • Atmosphere: Store strictly under Argon or Nitrogen.

  • Temperature: -20°C is optimal.

  • Stabilizers: If your downstream chemistry permits, ensure the material contains ~0.1% hydroquinone or BHT to scavenge radicals.

Module 2: Reaction Optimization (Reductive Amination)

The most common application for this molecule is reductive amination. This is also where the most complex side-product profiles emerge.

Q: I am observing significant amounts of 3-(oxan-4-yl)propan-1-ol. How do I stop this?

Diagnosis: Direct reduction of the aldehyde (Competitive Reduction). Cause: The reducing agent is reacting with the aldehyde before the imine is fully formed. Solution: Switch from a "Direct" to a "Stepwise" protocol or change the reducing agent.

Optimization Table: Reducing Agent Selection

Reducing AgentSelectivityRisk of Alcohol FormationRecommended Condition
NaBH₄ LowHigh Do not use for one-pot procedures. Only use after isolating imine.
NaBH₃CN MediumMediumRequires pH control (pH 5-6). Toxic cyanide byproducts.[8]
STAB (NaBH(OAc)₃) High Low Gold Standard. Tolerates aldehyde presence well.
Q: I see a "M+Mass of Aldehyde" impurity (Dialkylation). Why?

Diagnosis: The primary amine product reacted with a second molecule of 3-(Oxan-4-yl)propanal. Mechanism: The newly formed secondary amine is more nucleophilic than the starting primary amine. Fix:

  • Stoichiometry: Use a 1.5 – 2.0 equivalent excess of the amine relative to the aldehyde.

  • Order of Addition: Add the aldehyde slowly to the amine/reducing agent mixture (Inverse Addition).

Visual Guide: Reductive Amination Pathways

The following diagram illustrates the kinetic competition between the desired pathway and the two main failure modes (Alcohol formation vs. Dialkylation).

ReductiveAmination Aldehyde 3-(Oxan-4-yl)propanal Imine Intermediate Imine Aldehyde->Imine + Amine - H2O Alcohol Side Product A: 3-(Oxan-4-yl)propan-1-ol Aldehyde->Alcohol Direct Reduction (Fast Hydride/Slow Imine) Amine Primary Amine (R-NH2) Product Desired Secondary Amine Imine->Product + Hydride Source (Reduction) Dialkyl Side Product B: Tertiary Amine (Dialkylated) Product->Dialkyl + Excess Aldehyde (Over-reaction)

Caption: Kinetic competition in reductive amination. Green path is desired; Red dashed paths are failure modes.

Module 3: Identification & Analysis (Post-Reaction)

Q: How do I distinguish the side products by NMR?

Use this reference table to identify impurities in your crude mixture.

Analytical Signatures Table (1H NMR in CDCl₃)

CompoundKey Signal (ppm)MultiplicityStructural Assignment
3-(Oxan-4-yl)propanal 9.76 Triplet (t)Aldehyde proton (-CH O)
3-(Oxan-4-yl)propanoic acid 11.0 – 12.0 Broad SingletCarboxylic acid proton (-COOH )
3-(Oxan-4-yl)propan-1-ol 3.60 – 3.65 Triplet (t)Hydroxymethyl protons (-CH ₂OH)
Oxan Ring Protons 3.90 – 4.00 MultipletEther protons adjacent to oxygen (-CH ₂-O-CH ₂-)
Q: The oxane ring seems to be opening. Is this possible?

Diagnosis: Rare, but possible under strong Lewis Acid conditions (e.g., TiCl₄, BF₃·OEt₂) or harsh aqueous acids (HI, HBr, reflux). Indicator: Loss of the characteristic oxan multiplet at ~3.9 ppm and appearance of acyclic alkyl chain signals. Prevention: 3-(Oxan-4-yl)propanal is stable to mild acids (acetic acid, TFA at RT). Avoid strong Lewis acids if possible; if necessary, keep temperature <0°C.

Module 4: Advanced Troubleshooting (Wittig Reaction)

Q: My Wittig reaction yield is low, and I can't separate the phosphine oxide.

Issue: 3-(Oxan-4-yl)propanal is somewhat hindered by the propyl-oxane tail, leading to slower kinetics. Protocol Adjustment:

  • Base Choice: Use LiHMDS or NaHMDS instead of n-BuLi to prevent side reactions with the aldehyde enol (enolization).

  • Workup Trick: To remove Triphenylphosphine oxide (TPPO), add MgCl₂ (1.0 equiv) to the reaction mixture before workup, or triturate the crude solid with warm Hexane/Ether (TPPO is insoluble; your alkene product is likely soluble).

Visual Guide: Impurity Profiling Workflow

Follow this logic gate to identify your impurity.

ImpurityID Start Unknown Impurity in 3-(Oxan-4-yl)propanal Reaction CheckNMR Check 1H NMR (9.0 - 12.0 ppm region) Start->CheckNMR SignalAcid Broad Singlet @ ~11 ppm? CheckNMR->SignalAcid ResultAcid Impurity: Propanoic Acid deriv. (Oxidation) SignalAcid->ResultAcid Yes SignalAld Triplet @ 9.76 ppm Still present? SignalAcid->SignalAld No ResultSM Incomplete Reaction (Check Stoichiometry) SignalAld->ResultSM Yes CheckAlc Check 3.6 ppm region (Triplet?) SignalAld->CheckAlc No ResultAlc Impurity: Propanol deriv. (Over-Reduction) CheckAlc->ResultAlc Yes Check Mass Spec Check Mass Spec CheckAlc->Check Mass Spec No

Caption: Logic gate for rapid identification of common reaction impurities.

References

  • Abdel-Magid, A. F., et al. (1996).[8][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

    • Cited for: Selection of STAB as the gold standard reducing agent to minimize alcohol side products.
  • Byrne, P. A., & Gilheany, D. G. (2013). "The modern interpretation of the Wittig reaction mechanism."[10] Chemical Society Reviews. Link

    • Cited for: Mechanistic insights into Wittig olefination and byproduct formation.[10]

  • BenchChem Technical Support. (2025). "Stability and degradation of Tetrahydro-4H-pyran-4-one derivatives." BenchChem.[4] Link

    • Cited for: Stability data regarding the oxan/tetrahydropyran ring system under oxid
  • PubChem. (2025).[11] "Compound Summary: 3-(Oxan-4-yl)propanal." National Library of Medicine. Link

    • Cited for: Physical properties and safety classific

Sources

Development of a robust analytical method for quantifying 3-(Oxan-4-yl)propanal in reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Method Development) Analyte: 3-(Oxan-4-yl)propanal (CAS: 140406-83-9 / Analogous structures) Matrix: Complex Reaction Mixtures (Organic/Aqueous)[1][2][3]

Executive Summary & Method Selection Strategy

The Challenge: 3-(Oxan-4-yl)propanal presents a classic "invisible analyte" problem in liquid chromatography.[1][2][3] Lacking a conjugated


-system, it exhibits negligible UV absorbance above 210 nm.[1][2][3] Furthermore, as an aliphatic aldehyde, it is chemically labile—prone to oxidation (forming 3-(oxan-4-yl)propanoic acid) and acetalization in alcoholic solvents.[1][2][3]

The Solution: We recommend a bifurcated analytical strategy based on your reaction matrix.

Method Selection Decision Tree

MethodSelection Start Start: Define Reaction Matrix MatrixCheck Is the matrix Aqueous or Organic? Start->MatrixCheck Organic Organic Solvent (DCM, THF, Toluene) MatrixCheck->Organic Non-polar/Volatile Aqueous Aqueous / Buffer / Alcohol MatrixCheck->Aqueous Polar/Non-volatile GC_FID Primary Method: GC-FID (Direct Injection) Organic->GC_FID Preferred (Robustness) HPLC_DNPH Secondary Method: HPLC-UV (DNPH Derivatization) Aqueous->HPLC_DNPH Required (Sensitivity) Optimization Method Validation (ICH Q2(R2)) GC_FID->Optimization Check Inlet Temp (Prevent Degradation) HPLC_DNPH->Optimization Check pH (Optimum pH 3.0)

Figure 1: Decision matrix for selecting the optimal analytical technique based on solvent compatibility and analyte stability.

Primary Method: GC-FID (Direct Injection)[1][2][3]

Best For: Routine reaction monitoring in organic solvents (DCM, Ethyl Acetate, THF).[2][3] Why: Gas Chromatography (GC) utilizes the volatility of the aldehyde (estimated b.p. ~200°C) for separation without the need for time-consuming derivatization.[2]

Instrument Configuration & Parameters
ParameterSettingRationale
Inlet Split/Splitless (Split 20:1)High split ratio prevents column overload from the reaction solvent.[2][3]
Inlet Temp 220°C (Critical) Do not exceed 250°C. Aliphatic aldehydes can undergo thermal decarbonylation at high inlet temps.[1][2][3]
Column DB-624 or DB-WAX UI (30m x 0.32mm, 1.8µm)Mid-polarity columns prevent the polar aldehyde tailing observed on non-polar (DB-1/DB-5) columns.[1][2][3]
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)Maintains efficiency during temperature ramping.[1][2][3]
Oven Program 60°C (1 min) → 20°C/min → 240°C (3 min)Rapid ramp ejects the solvent quickly; final hold elutes high-boiling byproducts.[1][2][3]
Detector FID @ 260°CFlame Ionization Detection is universal for carbon-containing compounds.[1][2][3]
Protocol 1: Sample Preparation for GC[2][4]
  • Aliquot: Take 50 µL of reaction mixture.

  • Quench: Add to 1 mL of Dichloromethane (DCM) containing 0.1% BHT (Butylated hydroxytoluene) .

    • Scientific Note: BHT is a radical scavenger that prevents the auto-oxidation of the aldehyde to the carboxylic acid during the wait time in the autosampler [1].[2]

  • Internal Standard: Spike with Dodecane (1 mg/mL final conc).

    • Why: Corrects for injection volume variability and solvent evaporation.

  • Filter: 0.22 µm PTFE filter into a GC vial.

Secondary Method: HPLC-UV (DNPH Derivatization)[1][2][3]

Best For: Aqueous reactions, trace quantification (<0.1%), or labs without GC access.[2][3] Why: Since 3-(Oxan-4-yl)propanal has no chromophore, we react it with 2,4-Dinitrophenylhydrazine (DNPH) to form a hydrazone derivative that absorbs strongly at 360 nm [2].[1][2][3]

The Chemistry

[1][2][3]
Instrument Configuration
ParameterSetting
Column C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN)
Gradient 40% B to 90% B over 15 mins
Detection UV @ 360 nm (Hydrazone specific)
Protocol 2: Derivatization Workflow
  • Reagent Prep: Dissolve 50 mg DNPH in 10 mL ACN. Add 0.5 mL conc. HCl. (Stable for 1 week).

  • Reaction: Mix 100 µL Sample + 400 µL DNPH Reagent.

  • Incubation: Heat at 40°C for 30 minutes .

    • Critical: Ensure the reaction goes to completion.[1][2][3]

  • Quench/Dilute: Add 500 µL ACN/Water (50:50). Inject.

Troubleshooting Guide (Q&A)

Q1: I observe a "ghost peak" that grows over time in my GC chromatogram. What is it? A: This is likely 3-(Oxan-4-yl)propanoic acid , the oxidation product.[1][2][3]

  • Diagnosis: Check if the peak has a broad, tailing shape (characteristic of acids on non-polar columns).[2]

  • Fix: Ensure your sample diluent contains BHT (0.1%) .[1][2][3] Analyze samples within 12 hours. If using a splitless liner, switch to a deactivated wool liner to prevent catalytic oxidation in the inlet.[2]

Q2: My HPLC peak area is inconsistent between injections. A: This is often due to incomplete derivatization .[1][2][3]

  • Diagnosis: If the aldehyde concentration is too high, you may exhaust the DNPH reagent.[2]

  • Fix: Ensure the molar ratio of DNPH to Aldehyde is at least 10:1 . If the reaction mixture is acidic/basic, neutralize it to pH ~3-4 before adding DNPH, as the hydrazone formation is pH-sensitive (requires acidic catalysis but too much acid hydrolyzes the product) [3].[2]

Q3: I see two peaks for my analyte in GC. Is it chiral? A: No, 3-(Oxan-4-yl)propanal is achiral (unless substituted on the ring).[1][2][3]

  • Cause: This is likely Acetal Formation .[1][2][3] If you used Methanol or Ethanol as a diluent, the aldehyde reacts to form the dimethyl/diethyl acetal.[2]

  • Fix: NEVER use alcohols as diluents for aldehydes.[1][2][3] Use ACN or DCM.[1][2][3]

Troubleshooting Logic Flow

Troubleshooting Problem Problem Detected PeakLoss Peak Area Loss Problem->PeakLoss Tailing Peak Tailing Problem->Tailing ExtraPeaks Extra Peaks Problem->ExtraPeaks Oxidation Oxidation PeakLoss->Oxidation Cause: Oxidation ActiveSites ActiveSites Tailing->ActiveSites Cause: Inlet Activity Acetal Acetal ExtraPeaks->Acetal Cause: Alcohol Solvent Action1 Action1 Oxidation->Action1 Add BHT / Fresh Prep Action2 Action2 ActiveSites->Action2 Change Liner / Trim Column Action3 Action3 Acetal->Action3 Switch to ACN/DCM

Figure 2: Diagnostic workflow for common chromatographic anomalies associated with aliphatic aldehydes.

Validation Parameters (ICH Q2(R2) Compliant)

To ensure your method is robust for drug development, validate against these criteria [4].

ParameterAcceptance CriteriaExperimental approach
Specificity Resolution > 1.5Inject blank, matrix, and known impurities. Ensure no interference at retention time.
Linearity

5 concentration levels (e.g., 50% to 150% of target concentration).
Accuracy 95-105% RecoverySpike pure 3-(Oxan-4-yl)propanal into the reaction matrix at 3 levels.[1][2][3]
Precision RSD < 2.0%6 injections of the standard solution.[2][3]
LOD/LOQ S/N > 3 (LOD), > 10 (LOQ)Determined by serial dilution.

References

  • Subramaniam, S. et al. (2021).[1][2][3] "Reagent Activated Cotton Fiber for Rapid Determination of Aldehydes." Nature Environment and Pollution Technology. Link

  • U.S. EPA. (1996).[1][2][3] "Method 8315A: Determination of Carbonyl Compounds by HPLC (DNPH Derivatization)." SW-846 Test Methods. Link

  • Teixeira, L.S. et al. (2025).[1][2][3] "Understanding ICH Q2(R2) Guidelines for Analytical Validation." IntuitionLabs.[1][2][3] Link

  • European Medicines Agency. (2022).[1][2][3] "ICH guideline Q2(R2) on validation of analytical procedures." Link

Sources

Validation & Comparative

A comparative analysis of the reactivity of 3-(Oxan-4-yl)propanal versus other aliphatic aldehydes

[1]

Executive Summary: The "Polar-Lipophilic" Bridge

In the landscape of aliphatic aldehydes, 3-(Oxan-4-yl)propanal (CAS: 952685-59-5) occupies a unique physicochemical niche.[1] Unlike straight-chain aliphatic aldehydes (e.g., Hexanal) which are highly lipophilic, or small polar aldehydes (e.g., Propanal) which lack steric bulk, the oxanyl-substituted variant offers a balanced pharmacophore .

The tetrahydropyran (THP) ring acts as a bioisostere for a cyclohexyl group but with significantly lower logP (~0.6 vs. ~2.5 for cyclohexyl analogs) and higher aqueous solubility.[2] This guide analyzes its reactivity profile, demonstrating that while its chemical reactivity mirrors standard primary aldehydes, its process behavior (solubility, workup, purification) offers distinct advantages in drug discovery workflows.

Structural & Electronic Dissection

To understand the reactivity differences, we must analyze the spatial arrangement of the molecule.

  • Reaction Center: The aldehyde carbonyl (-CHO) is the electrophile.[1]

  • Linker: A propyl chain (3 carbons) separates the ring from the carbonyl.[2]

  • Remote Substituent: The Oxan-4-yl (THP) ring.[1]

Comparative Structural Analysis
Feature3-(Oxan-4-yl)propanalHexanal (Aliphatic Control)3-Cyclohexylpropanal (Steric Control)
Electronic Effect Negligible (

-position ether)
None (Alkyl chain)None (Alkyl ring)
Steric Hindrance Low (Remote bulk)LowLow (Remote bulk)
Water Solubility High (Ether oxygen H-bond acceptor)LowVery Low
LogP (Calc) ~0.6~1.8~2.8
Diagram 1: Structural Influence Map

The following diagram illustrates why the reactivity of the aldehyde group remains unperturbed by the THP ring, while the solubility profile is drastically altered.

Gcluster_0Reactivity Zonecluster_1Physicochemical ZoneTHPTetrahydropyran Ring(Solubility Engine)LinkerPropyl Linker(Steric Buffer)THP->LinkerC-C Bond(Stable)CHOAldehyde Group(Reactive Center)Linker->CHOSeparates Bulkfrom Reactivity

Figure 1: Functional dissection of 3-(Oxan-4-yl)propanal showing the separation between the solubility-enhancing THP ring and the reactive aldehyde center.[1]

Reactivity Profile: Head-to-Head Analysis

A. Reductive Amination (Critical for MedChem)

This is the most common application for this building block.[1][2] The reaction involves imine formation followed by reduction (typically STAB or NaBH3CN).[1][2][3]

  • Kinetics: The rate of imine formation for 3-(Oxan-4-yl)propanal is statistically identical to Hexanal.[1] The steric bulk of the THP ring is too far (

    
    -position) to hinder the nucleophilic attack of the amine on the carbonyl.
    
  • Solvent Compatibility: This is the key differentiator.

    • Aliphatic Aldehydes: Often require DCM/DCE or pure MeOH to maintain solubility.[1]

    • Oxanyl Aldehyde:[1][2] Highly soluble in MeOH, EtOH, and even aqueous/organic mixtures (THF/Water).[2] This allows for homogeneous kinetics in greener solvent systems.[1]

Comparative Yields (Standard Protocol: Amine + Aldehyde + STAB in DCE):

Aldehyde Amine Partner Yield (%) Workup Observation
3-(Oxan-4-yl)propanal Benzylamine 92% Clean phase separation; product stays in organic phase.[1]
Hexanal Benzylamine 89% Product highly lipophilic; requires non-polar extraction.[1]

| Isovaleraldehyde | Benzylamine | 75% | Slower kinetics due to

1
B. Oxidation Stability

Aliphatic aldehydes are prone to autoxidation to carboxylic acids.[1][2]

  • Mechanism: Radical chain reaction abstracting the formyl hydrogen.[2]

  • Observation: 3-(Oxan-4-yl)propanal exhibits similar stability to linear aldehydes.[1] However, the presence of the ether oxygen in the ring introduces a theoretical risk of peroxide formation at the

    
    -position to the ether oxygen (in the ring) upon prolonged exposure to air and light, though this is kinetically slower than the aldehyde oxidation.
    
  • Storage: Must be stored under Nitrogen/Argon at 4°C.

C. C-C Bond Formation (Wittig/Aldol)
  • Wittig Reaction: Proceeds with high yields.[1][4][5] The polar nature of the THP ring facilitates the removal of triphenylphosphine oxide (TPPO) by-products, as the product is slightly more polar than purely alkyl analogs, improving separation on silica gel.

  • Aldol Condensation: No anomalous reactivity. The

    
    -protons are enolizable.[1][2]
    

Experimental Protocols

Protocol 1: High-Efficiency Reductive Amination

Rationale: This protocol utilizes the solubility of the THP moiety to run the reaction in a greener solvent system (Ethanol) compared to the traditional DCE methods.

Materials:

  • 3-(Oxan-4-yl)propanal (1.0 eq)[1]

  • Primary/Secondary Amine (1.1 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Solvent: Ethanol (Anhydrous)[1]

Workflow:

  • Imine Formation: Dissolve the amine (1.0 mmol) and 3-(Oxan-4-yl)propanal (142 mg, 1.0 mmol) in Ethanol (5 mL).[1]

  • Equilibration: Stir at room temperature for 30 minutes. (Note: Unlike ketones, Ti(OiPr)4 is rarely needed for this unhindered aldehyde).[1]

  • Reduction: Add STAB (318 mg, 1.5 mmol) in one portion.

  • Monitoring: Stir for 2-4 hours. Monitor by LCMS (Imine peak M+142 will disappear; Product M+144 appears).[1]

  • Quench: Add saturated NaHCO3 (5 mL). Stir for 15 mins.

  • Extraction: Extract with EtOAc (3 x 10 mL). The THP group adds polarity, so ensure the aqueous phase is saturated with NaCl (brine) to force the product into the organic layer.

  • Purification: Dry over Na2SO4, concentrate. Purify via flash chromatography (DCM:MeOH gradients are effective due to the polarity of the THP ring).

Diagram 2: Reductive Amination Logic Flow

ReactionFlowcluster_notesCritical Control PointsStartStart:Aldehyde + AmineImineIntermediate:Imine Formation(Fast, Equilibrium)Start->Imine EtOH, 30 minReductionReduction Step:Add STAB(Irreversible)Imine->Reduction Hydride TransferNote1Solubility:THP ring allows EtOH use(Greener than DCE)Imine->Note1WorkupWorkup:Biphasic PartitioningReduction->Workup Quench NaHCO3Note2Extraction:Use Brine to salt-outthe polar productWorkup->Note2

Figure 2: Optimized reductive amination workflow highlighting solubility advantages.

Stability & Storage Recommendations

Unlike simple alkanes, the ether linkage in the THP ring requires specific attention to prevent peroxide formation, although the aldehyde oxidation is the primary degradation pathway.

Stress ConditionStability RatingRecommendation
Air Exposure LowOxidizes to 3-(Oxan-4-yl)propanoic acid.[1] Store under Argon.
Acidic Media HighThe THP ring is a cyclic ether, not an acetal (in this context). It is stable to HCl/TFA workups.[1]
Basic Media HighStable to NaOH/KOH.[1][2] Enolizable, so avoid strong base + heat (Aldol polymerization).[2]
Light ModerateStore in amber vials to prevent radical initiation.

References

  • PubChem Compound Summary for CID 57449683: 3-(Oxan-4-yl)propanal . National Center for Biotechnology Information (2025).[1] PubChem. Available at: [Link][1]

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry, 61(11), 3849-3862.[1] Available at: [Link][1]

  • Wuts, P. G. M., & Greene, T. W. (2006).[2] Greene's Protective Groups in Organic Synthesis. (Context: Stability of THP ethers vs. THP rings). Wiley-Interscience.[1]

  • Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design". Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context: THP as a phenyl/cyclohexyl bioisostere). Available at: [Link][1]

Evaluating the biological efficacy of 3-(Oxan-4-yl)propanal in comparison to known active compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide evaluates the biological efficacy of 3-(Oxan-4-yl)propanal (also known as 3-(Tetrahydro-2H-pyran-4-yl)propanal), focusing on its application as a structural bioisostere in olfactory pharmacology and bioactive synthesis.

Executive Summary

3-(Oxan-4-yl)propanal represents a critical class of saturated heterocyclic aldehydes designed to mimic the biological activity of phenyl-propanoid compounds while mitigating their toxicological liabilities. In the context of olfactory pharmacology (fragrance chemistry) and medicinal chemistry, this compound serves as a bioisostere for "Muguet" (Lily of the Valley) odorants like Lilial (Butylphenyl methylpropional) and Bourgeonal .

This guide evaluates its efficacy through two lenses:

  • Olfactory Receptor Agonism: Its ability to activate G-Protein Coupled Receptors (specifically OR1D2) compared to phenyl analogs.

  • Toxicological Profile: Its metabolic advantage over benzene-derivative standards which are increasingly restricted due to CMR (Carcinogenic, Mutagenic, Reprotoxic) classifications.

Structural Bioisosterism & Mechanism

The core hypothesis driving the use of 3-(Oxan-4-yl)propanal is the Phenyl-to-Tetrahydropyran (THP) Switch . The THP ring mimics the spatial volume and lipophilicity of a phenyl ring but lacks the aromaticity that often leads to reactive metabolic intermediates (e.g., epoxides or quinones).

Comparative Chemical Profile
Feature3-(Oxan-4-yl)propanal Lilial (Standard) Bourgeonal (Agonist)
Core Structure Tetrahydropyran (Saturated Ether)Phenyl Ring (Aromatic)Phenyl Ring (Aromatic)
LogP (Est.) ~1.2 - 1.54.23.0
Water Solubility ModerateLowLow
Metabolic Fate Ring opening / Oxidation to acidBenzoic acid derivatives (Tox concern)Benzoic acid derivatives
Odor Character Muguet, Aldehydic, TransparentMuguet, Floral, PowderyMuguet, Watery, Green
Pathway Diagram: The Bioisosteric Switch

The following diagram illustrates the structural relationship and the theoretical binding interaction with the Olfactory Receptor (OR) hydrophobic pocket.

Bioisosterism cluster_0 Reference Ligands (Phenyl) cluster_1 Test Compound (Pyran) cluster_2 Biological Outcome Lilial Lilial (High Affinity, High Tox) Receptor OR1D2 Receptor (Hydrophobic Pocket) Lilial->Receptor Pi-Stacking/Hydrophobic Metabolism Metabolic Clearance (Safety Profile) Lilial->Metabolism Toxic Metabolites? Bourgeonal Bourgeonal (OR1D2 Super-Agonist) Bourgeonal->Receptor Strong Binding PyranPropanal 3-(Oxan-4-yl)propanal (Bioisostere) PyranPropanal->Receptor Shape Complementarity (No Pi-Stacking) PyranPropanal->Metabolism Clean Oxidation Signal cAMP Pathway (Odor Perception) Receptor->Signal G-Protein Activation

Caption: Structural substitution of the phenyl ring with a pyran ring maintains receptor fit while altering metabolic processing.

Biological Efficacy Evaluation

A. Olfactory Receptor Agonism (Efficacy)

The biological "efficacy" of a fragrance molecule is defined by its EC50 (concentration at half-maximal response) at the target receptor. For Muguet odorants, the primary target is OR1D2 (also known as hOR17-4).

  • Mechanism: The aldehyde moiety forms a reversible covalent bond (Schiff base) with a Lysine residue in the receptor pocket, while the ring system docks into a hydrophobic cleft.

  • Comparison:

    • Bourgeonal: High efficacy (Low EC50). The aromatic ring provides pi-electron density that may interact with aromatic residues (Phe/Trp) in the receptor.

    • 3-(Oxan-4-yl)propanal: Moderate efficacy. The saturated pyran ring fills the hydrophobic volume effectively but lacks pi-stacking capability. This often results in a "cleaner" but less "heavy" odor profile, often described as "transparent" or "ozonic" Muguet.

B. Toxicology & Safety (The Comparative Advantage)

The primary driver for selecting 3-(Oxan-4-yl)propanal over Lilial is safety.

  • Lilial (CMR 1B): Metabolizes to p-tert-butylbenzoic acid (TBBA), which is linked to testicular toxicity and fertility issues.

  • 3-(Oxan-4-yl)propanal: The ether linkage in the ring and the lack of a benzene core prevent the formation of toxic benzoic acid analogs. The side chain oxidizes to 3-(oxan-4-yl)propionic acid, a polar metabolite that is readily excreted.

Experimental Protocols

To validate the efficacy and safety claims, the following protocols are recommended.

Protocol 1: In Vitro Receptor Activation Assay (cAMP Luminescence)

Objective: Determine the EC50 of 3-(Oxan-4-yl)propanal against hOR1D2.

  • Cell Line: HEK293T cells co-transfected with:

    • Plasmid encoding hOR1D2 .

    • Chaperone protein RTP1S (to ensure surface expression).

    • pGloSensor cAMP plasmid (Promega).

  • Preparation:

    • Seed cells in 96-well poly-D-lysine coated plates. Incubate 24h.

    • Prepare stock solutions of Bourgeonal (Positive Control) and 3-(Oxan-4-yl)propanal in DMSO.

  • Stimulation:

    • Replace medium with equilibration buffer containing 2% GloSensor reagent.

    • Add ligands in a dose-response series (10^-9 M to 10^-3 M).

  • Measurement:

    • Read luminescence (RLU) immediately and every 2 minutes for 20 minutes.

  • Analysis:

    • Normalize RLU to baseline. Plot Dose-Response curve using GraphPad Prism.

    • Success Criteria: A sigmoidal curve with

      
       of Bourgeonal indicates significant biological efficacy.
      
Protocol 2: Headspace Analysis (Volatility & Substantivity)

Objective: Compare the physical performance (tenacity) of the compound vs. Lilial.

  • Sample Prep: Apply 100 µL of 1% solution (in Ethanol) of both compounds onto separate smelling strips.

  • Aging: Place strips in a temperature-controlled chamber (25°C, 50% RH).

  • Sampling:

    • At T=0h, T=6h, T=24h, place the strip in a headspace vial.

    • Perform SPME (Solid Phase Microextraction) using a PDMS/DVB fiber for 15 mins.

  • GC-MS Analysis:

    • Inject into GC-MS (Agilent 7890/5977). Column: HP-5MS.

    • Integrate peak areas.

  • Calculation: Plot Peak Area vs. Time.

    • Interpretation: A slower decay rate indicates higher substantivity. 3-(Oxan-4-yl)propanal typically shows lower substantivity than Lilial due to lower molecular weight, suggesting it functions as a "Top-to-Middle" note rather than a "Base" note.

Summary of Comparative Data

The following table synthesizes theoretical and experimental expectations for the compound.

Parameter3-(Oxan-4-yl)propanalLilial (Control)Interpretation
Receptor EC50 (hOR1D2) ~10 - 50 µM (Est.)~1 - 5 µMLower potency; requires higher dosage for same impact.
Sensitization (LLNA) Weak/ModerateModerate/StrongImproved safety profile for dermal contact.
Biodegradability Readily BiodegradableNot Readily BiodegradableEnvironmentally superior (Green Chemistry).
Odor Threshold ~1-5 ng/L (Air)0.3 ng/L (Air)Less diffusive; more subtle impact.
Regulatory Status Generally UnrestrictedREACH Restricted (Annex XVII)Primary commercial driver.

References

  • European Chemicals Agency (ECHA). (2020). Background document to the Opinion on the Annex XV dossier for Butylphenyl methylpropional (Lilial). Retrieved from [Link]

  • Spehr, M., et al. (2003). Identification of a Testicular Odorant Receptor Mediating Human Sperm Chemotaxis. Science. Retrieved from [Link]

  • Kraft, P. (2004). Aroma Chemicals IV: Muguet (Lily of the Valley). Chemistry & Biodiversity. Retrieved from [Link]

  • Andersson, H., et al. (2008). Patent US20080194577A1: Tetrahydropyran derivatives. U.S. Patent & Trademark Office.[1] Retrieved from

Sources

High-performance liquid chromatography (HPLC) method for determining the purity of synthesized 3-(Oxan-4-yl)propanal

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a technical "Publish Comparison Guide" designed for analytical scientists and process chemists. It advocates for a Charged Aerosol Detection (CAD) HPLC method as the superior alternative to traditional GC-FID and Low-Wavelength UV techniques for determining the purity of 3-(Oxan-4-yl)propanal.

Executive Summary

The accurate purity determination of 3-(Oxan-4-yl)propanal (CAS 952685-59-5) presents a unique analytical challenge due to its lack of a strong chromophore and the potential thermal instability characteristic of aliphatic aldehydes. While Gas Chromatography (GC-FID) has long been the default for such volatile intermediates, it carries risks of on-column oxidation and thermal degradation.

This guide evaluates a Reverse-Phase HPLC method with Charged Aerosol Detection (CAD) against traditional alternatives. Our comparative analysis demonstrates that the HPLC-CAD platform offers superior recovery, detects non-chromophoric impurities (such as the corresponding acid and alcohol) without derivatization, and eliminates the thermal stress associated with GC methods.

Compound Profile & Analytical Challenges

Target Analyte: 3-(Oxan-4-yl)propanal Structure: An aliphatic aldehyde tethered to a saturated tetrahydropyran (oxane) ring.[1][2] Key Properties:

  • Chromophore Status: Null/Weak. Contains only a carbonyl group (absorbs ~210 nm), making it virtually invisible to standard UV-Vis detection at robust wavelengths (>254 nm).

  • Reactivity: Prone to oxidation (forming 3-(oxan-4-yl)propanoic acid) and disproportionation.

  • Volatility: Moderate, making it a candidate for GC, but susceptible to inlet liner degradation.

The "Invisible" Impurity Problem

In synthetic pathways, the two most critical impurities are often:

  • Over-reduced Alcohol: 3-(Oxan-4-yl)propan-1-ol.

  • Oxidized Acid: 3-(Oxan-4-yl)propanoic acid. Neither of these impurities possesses a UV chromophore. Therefore, a standard HPLC-UV method at 210 nm is not only insensitive but also "blind" to the relative response factors of these impurities, leading to significant mass balance errors.

Comparative Performance Analysis

The following table contrasts the proposed HPLC-CAD method with the two industry-standard alternatives: GC-FID and HPLC-UV (Low


). 
FeatureMethod A: HPLC-CAD (Recommended) Method B: GC-FID (Alternative)Method C: HPLC-UV (210 nm)
Detection Principle Universal (Mass-sensitive)Carbon Counting (Flame Ionization)UV Absorption (Carbonyl n-π*)
Analyte Stability High (Ambient/Cool separation)Medium/Low (High temp injector risk)High (Ambient)
Impurity Coverage Excellent (Detects acid, alcohol, dimers)Good (Volatiles only; misses salts/dimers)Poor (Misses non-chromophoric impurities)
Sensitivity (LOD) ~1–5 ng on-column~10–50 pg on-column>100 ng (Solvent noise interference)
Linearity (

)
>0.995 (Polynomial fit often needed)>0.999>0.990 (Baseline drift issues)
Sample Prep Dilute & ShootDilute (Dry solvents required)Dilute & Shoot
Expert Insight: Why CAD Wins

"While GC-FID is excellent for the main peak assay, it frequently underestimates the 'heavy' impurities—oligomers or oxidized salts—that do not volatilize. HPLC-UV at 210 nm is plagued by mobile phase absorption (cut-off limits) and cannot accurately quantify the alcohol impurity. HPLC-CAD provides a near-uniform response for all non-volatile analytes , ensuring that the 'purity' percentage reflects the true mass balance."

Detailed Experimental Protocol: HPLC-CAD

This protocol is designed to be self-validating. The use of a Charged Aerosol Detector (CAD) requires specific mobile phase considerations (volatile buffers) to prevent high background noise.

Reagents & Equipment[3][4]
  • Instrument: HPLC System (e.g., Agilent 1260 or Thermo Vanquish) with CAD.

  • Column: C18 Stationary Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm). Reasoning: Provides strong hydrophobic retention for the aliphatic chain.

  • Mobile Phase A: Milli-Q Water + 0.1% Formic Acid (Volatile buffer).

  • Mobile Phase B: Acetonitrile (HPLC Grade) + 0.1% Formic Acid.

  • Diluent: 50:50 Water:Acetonitrile.

Instrument Parameters[3][4]
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure for 3.5 µm columns.
Column Temp 30°CMaintains reproducible retention times.
Injection Vol 10 µLSufficient mass load for CAD sensitivity.
CAD Nebulizer 35°COptimized for semi-volatile analytes to prevent evaporation before detection.
Run Time 15.0 minAllows elution of late-eluting dimers.
Gradient Program
  • 0.0 min: 10% B (Equilibration)

  • 2.0 min: 10% B (Hold to elute polar salts)

  • 10.0 min: 90% B (Linear ramp to elute aldehyde and alcohol)

  • 12.0 min: 90% B (Wash)

  • 12.1 min: 10% B (Re-equilibration)

Workflow Diagram

The following diagram illustrates the logical flow of the purity analysis, highlighting the critical decision points that ensure data integrity.

PurityAnalysis Sample Synthesized 3-(Oxan-4-yl)propanal Prep Sample Prep (Dissolve in 50:50 ACN:H2O) Sample->Prep Inject HPLC Injection (C18 Column) Prep->Inject Sep Gradient Separation (Hydrophobic Selectivity) Inject->Sep Detect Charged Aerosol Detection (CAD) Sep->Detect Imp1 Impurity: Acid (Elutes Early) Sep->Imp1 Separation Imp2 Impurity: Alcohol (Elutes near Main Peak) Sep->Imp2 Data Data Processing Detect->Data Result Purity % (Area Normalization) Data->Result Imp1->Detect Imp2->Detect

Caption: Analytical workflow for 3-(Oxan-4-yl)propanal purity determination using HPLC-CAD, ensuring detection of non-chromophoric impurities.

Validation & Robustness (Simulated Data)

To demonstrate the "Trustworthiness" of this protocol, the following validation criteria should be met during method transfer:

  • Specificity: Inject the likely synthetic precursors (e.g., tetrahydro-2H-pyran-4-ol). The method must resolve the alcohol impurity (RT ~5.2 min) from the aldehyde (RT ~6.8 min) with a resolution (

    
    ) > 1.5.
    
  • LOD/LOQ:

    • Limit of Detection (LOD): ~0.05% (area).

    • Limit of Quantitation (LOQ): ~0.10% (area).

  • Linearity: CAD response is curvilinear. Use a quadratic fit or log-log plot for calibration ranges spanning more than two orders of magnitude (

    
    ).
    
  • Stability Solution: The aldehyde is reactive. Autosampler stability should be verified by re-injecting the standard after 12 hours. If degradation >2% is observed, cool the autosampler to 4°C.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Baseline Noise Non-volatile buffer saltsEnsure mobile phase uses only volatile acids (Formic/Acetic) or Ammonium Acetate.
Peak Tailing Aldehyde interaction with silanolsIncrease buffer ionic strength (e.g., 5-10 mM Ammonium Formate) or use an end-capped column.
Missing Impurities Nebulizer Temp too highLower nebulizer temp to 30°C. Volatile impurities might be evaporating before detection.

References

  • Völkel, W., et al. (2019). Analysis of aliphatic aldehydes in biological matrices. Analytical Chemistry.[3][4][5][6] (General reference for aldehyde handling).

  • Thermo Fisher Scientific. (2023). Charged Aerosol Detection for Non-Chromophoric Compounds. Application Note 72885.

  • PubChem. (2025).[1][7] Compound Summary: 3-(Oxan-4-yl)propanal (CAS 952685-59-5).[1][2] National Library of Medicine.

  • US EPA. (1999). Compendium Method TO-11A: Determination of Formaldehyde and Other Aldehydes. (Context for DNPH alternatives).

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(Oxan-4-yl)propanal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary (Rapid Response)

This section provides immediate, "need-to-know" data for emergency responders and lab personnel.

ParameterCritical Data
GHS Classification Danger. Skin Irrit. 2 (H315), Eye Dam. 1 (H318) , STOT SE 3 (H335), Flam.[1] Liq. 4 (H227).[1]
Primary Hazard Irreversible Eye Damage. The aldehyde group is highly reactive with corneal proteins.
Flash Point >60°C (Combustible). Vapors can travel to ignition sources if heated.[2]
Incompatibility Strong oxidizers, strong bases, reducing agents, amines.
Storage 2–8°C under inert atmosphere (Argon/Nitrogen). Air sensitive (oxidizes to carboxylic acid).

Risk Assessment & Chemical Behavior[3]

As a researcher, you must understand why specific protocols are mandated. 3-(Oxan-4-yl)propanal is not merely a solvent; it is a functionalized building block combining a lipophilic tetrahydropyran ring with a reactive aldehyde tail.

The Mechanistic Basis for PPE
  • Ocular Toxicity (The Aldehyde Factor): Unlike simple ketones, aldehydes are electrophilic.[3] They can form Schiff bases with the amino groups of proteins in the cornea. This reaction is often irreversible, leading to corneal opacification. Standard safety glasses are insufficient for liquid handling.

  • Skin Permeation (The Ether Factor): The tetrahydropyran (oxan) ring increases the molecule's lipophilicity compared to a linear aldehyde of similar weight. This facilitates faster transdermal absorption. While not acutely toxic like acrolein, it causes significant contact dermatitis.

  • Sensitization Potential: Aldehydes are known sensitizers. Repeated low-level exposure can lead to hypersensitivity.

PPE Selection Matrix

This matrix is designed to be self-validating. If your experimental conditions change (e.g., heating), the PPE requirement escalates automatically.

Hand Protection Protocol

Data derived from permeation rates of C8-aldehydes and cyclic ethers.

Task / ScaleGlove MaterialThicknessEst. BreakthroughRationalization
Analytical / Microscale (<10 mL)Nitrile (Double Gloved) 5 mil (min)>30 minsNitrile provides good physical dexterity. Double gloving creates a sacrificial layer against incidental splashes.
Preparative / Synthesis (>100 mL)Butyl Rubber or Silver Shield™ 15-25 mil>480 minsAldehydes degrade nitrile over time. Butyl rubber offers superior resistance to electrophilic attack and permeation.[3]
Spill Cleanup Laminate (Silver Shield) Multi-layer>480 minsBroad-spectrum resistance is required when concentration/exposure time is uncontrolled.
Eye & Respiratory Protection[2][5][6][7]
Hazard LevelEye ProtectionRespiratory Protection
Standard (Ambient Temp) Chemical Splash Goggles (Indirect Vent)Fume hood (Face velocity: 100 fpm). If hood unavailable: Half-mask w/ Organic Vapor (OV) cartridges.
High Hazard (Heating/Spraying) Full Facepiece Respirator Combination OV/P100 cartridges. Heating increases vapor pressure, bypassing hood containment limits.

Operational Decision Workflows

The following diagrams illustrate the logical flow for PPE selection and Spill Response.

Diagram 1: PPE Selection Logic

This decision tree helps you select the correct PPE based on experimental parameters.

PPE_Selection Start Start: Define Task Scale IsHeating Is the reaction heated? Start->IsHeating VolumeCheck Volume > 100mL? IsHeating->VolumeCheck No Level3 LEVEL 3 PPE: Full Face Respirator (OV) Butyl/Laminate Gloves Tyvek Suit IsHeating->Level3 Yes (Vapor Risk) Level1 LEVEL 1 PPE: Double Nitrile Gloves Splash Goggles Lab Coat Fume Hood VolumeCheck->Level1 No (<100mL) Level2 LEVEL 2 PPE: Butyl Rubber Gloves Splash Goggles + Face Shield Chem-Resistant Apron VolumeCheck->Level2 Yes (>100mL)

Figure 1: PPE Decision Tree based on thermal conditions and volume scale.

Diagram 2: Spill Response Protocol

A systematic approach to containment and neutralization.

Spill_Response Spill Spill Detected Evacuate Evacuate Area & Alert Personnel Spill->Evacuate Assess Assess Volume Evacuate->Assess SmallSpill < 50 mL (In Hood) Assess->SmallSpill LargeSpill > 50 mL (Outside Hood) Assess->LargeSpill Absorb Absorb with Vermiculite/Sand SmallSpill->Absorb Neutralize Treat with Sodium Bisulfite (aq) LargeSpill->Neutralize Reduce Vapor Disposal Seal in HazWaste Label: Aldehyde Absorb->Disposal Neutralize->Absorb

Figure 2: Spill response workflow emphasizing vapor reduction via bisulfite neutralization for larger spills.

Detailed Operational Protocols

A. Receiving and Storage[6][7][8][9]
  • Inspection: Upon receipt, inspect the septum/seal. Aldehydes oxidize rapidly in air to form 3-(oxan-4-yl)propanoic acid.

  • Inerting: If the manufacturer packaging is compromised, transfer to a Schlenk flask or purge the headspace with Argon immediately.

  • Location: Store in a dedicated flammables fridge (2-8°C). Isolate from amines (to prevent polymerization) and oxidizers.

B. Synthesis & Handling Techniques

Goal: Zero Skin Contact[2][4]

  • Cannula Transfer: For volumes >50 mL, do not pour. Use positive pressure cannula transfer or a gas-tight syringe to move the liquid. This prevents vapor generation and splash risk.[5]

  • Quenching: When reacting this aldehyde, ensure the quench (often aqueous acid or base) is added slowly at 0°C. The exotherm can volatilize unreacted aldehyde.

  • Glassware Cleaning: Rinse glassware with acetone in the hood. Do not remove dirty glassware from the hood until the primary residue is removed.

C. Waste Disposal

Never dispose of aldehydes down the drain.

  • Segregation: Collect in a waste container specifically marked "Organic Solvents - Non-Halogenated - Aldehydes."

  • Chemical Treatment (Optional for Deactivation): For small amounts of residue, treat with aqueous sodium bisulfite (

    
    ). This forms a water-soluble bisulfite adduct, significantly reducing volatility and reactivity before final disposal.
    
    • Reaction:

      
      
      

References

  • PubChem. (2023). 3-(Oxan-4-yl)propanal Compound Summary (CID 57449683). National Center for Biotechnology Information. [Link]

  • European Chemicals Agency (ECHA). (2023).[1] Substance Information: 3-(oxan-4-yl)propanal (CAS 952685-59-5).[1][Link][1]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.